molecular formula C19H27N3O4S B2925751 N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1147843-54-6

N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B2925751
CAS No.: 1147843-54-6
M. Wt: 393.5
InChI Key: JQBYJOQJMTVJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H27N3O4S and its molecular weight is 393.5. The purity is usually 95%.
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Scientific Research Applications

Carboxy-Group Protection in Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, an alternative to the 2-methylthioethyl group for carboxyl-group protection in peptide synthesis, offers certain advantages. This group is selectively removed after conversion into the corresponding sulphone by treatment with alkali (Amaral, 1969).

Synthesis of Nonproteinogenic Amino Acids

N-Ethyl-α,β-dehydroamino acid derivatives were synthesized from serine, threonine, and phenylserine derivatives. This work enabled the creation of new non-natural amino acids incorporating both an N-ethyl and an α,β-dehydro moiety, demonstrating the compound's potential in developing novel amino acids (Monteiro, Kołomańska, & Suárez, 2010).

Development of Chemosensors

A tren-based chemosensor incorporating the subject compound showed a significant "on-off-on" fluorescence response toward Cu2+ and H2PO4−. This study highlights the compound's potential in developing highly sensitive and selective chemosensors for various applications (Meng et al., 2018).

Antitumor Activity

N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide and its derivatives showed significant antitumor activity, both in vitro and in vivo, against leukemia and human colon carcinoma lines. This research underscores the potential of the compound in antitumor applications (Rewcastle et al., 1986; Denny et al., 1987)(Denny et al., 1987).

Novel Indole Rearrangements

The compound facilitated novel indole rearrangements, showcasing its utility in chemical transformations and synthesis (Acheson, Prince, & Procter, 1979).

Antibacterial Agents

Pyridonecarboxylic acids as antibacterial agents were synthesized, including analogues of the subject compound. These showed promising in vitro and in vivo antibacterial activity, indicating the compound's potential in developing new antibacterial drugs (Egawa et al., 1984).

Properties

IUPAC Name

N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-3-21(15-18(23)20-2)19(24)17-9-12-22(13-10-17)27(25,26)14-11-16-7-5-4-6-8-16/h4-8,11,14,17H,3,9-10,12-13,15H2,1-2H3,(H,20,23)/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBYJOQJMTVJQE-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC)C(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)NC)C(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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